molecular formula C10H13N4O7PS B026249 Thioinosinic acid CAS No. 53-83-8

Thioinosinic acid

カタログ番号: B026249
CAS番号: 53-83-8
分子量: 364.27 g/mol
InChIキー: ZKRFOXLVOKTUTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Thioinosinic acid can be synthesized through the phosphorylation of thioinosine. The process involves the reaction of thioinosine with phosphoric acid under controlled conditions to yield this compound . The reaction typically requires a catalyst and is conducted at a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of thioinosine and phosphoric acid into the reactor, where the reaction takes place under controlled conditions. The product is then purified through crystallization and filtration to obtain high-purity this compound .

科学的研究の応用

Antiviral Activity

Recent studies have highlighted TIA's antiviral properties, particularly against SARS-CoV-2. Research indicates that TIA exhibits significant in vitro activity against this virus, reducing viral loads in infected mouse models.

  • Case Study : In a study involving a library of compounds screened for antiviral activity, TIA was identified as one of the promising candidates. It demonstrated a half-maximal effective concentration (EC50) ranging from 1 μM to 7 μM against SARS-CoV-2 in Vero cell lines, with notable efficacy in reducing lung viral titers in treated mice .
Study Virus EC50 (μM) Effect on Viral Load
Study 1SARS-CoV-21 - 7Significant reduction in lung titers

Immunosuppressive Therapy

TIA is primarily used as part of thiopurine therapy for autoimmune diseases such as inflammatory bowel disease (IBD). Its role in modulating immune responses makes it valuable for managing conditions characterized by excessive immune activation.

  • Case Study : A meta-analysis examined the relationship between thiopurine metabolites, including TIA, and drug toxicity. The findings suggested that therapeutic drug monitoring (TDM) could optimize dosing to minimize adverse effects while maximizing therapeutic efficacy .
Condition Therapeutic Use Outcome
Inflammatory Bowel DiseaseImmunosuppressionImproved management with TDM

Pharmacogenetics and Drug Monitoring

Pharmacogenetic factors significantly influence the metabolism of thiopurines, including TIA. Understanding these factors can help tailor treatments to individual patient needs, enhancing efficacy while reducing toxicity.

  • Case Study : A review emphasized the importance of pharmacogenetic testing in optimizing thiopurine therapy. By assessing variations in metabolism genes, clinicians can adjust dosages based on metabolite levels, including TIA, to prevent adverse reactions .
Pharmacogenetic Factor Impact on Therapy
TPMT VariantsAdjusted dosing strategies

生物活性

Thioinosinic acid (6-thioinosine phosphate) is a purine nucleotide derivative that plays a significant role in the biological activity of various therapeutic agents, particularly in the context of immunosuppression and antiviral therapy. This article explores its synthesis, biological effects, and clinical implications based on diverse research findings.

This compound is primarily synthesized from 6-mercaptopurine (6-MP) through the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT). Once formed, it serves as an active metabolite that contributes to the pharmacological effects of azathioprine, a widely used immunosuppressant. The conversion of 6-MP to this compound is crucial for its cytotoxic effects against rapidly dividing cells, such as those found in leukemia and other malignancies .

Biological Activity

This compound exhibits several biological activities that are relevant to its therapeutic applications:

  • Antileukemic Activity : It has been shown to exert cytotoxic effects on leukemic cells, making it an important component in the treatment protocols for certain types of leukemia. Its efficacy is linked to its ability to inhibit de novo purine synthesis, thereby affecting cell proliferation .
  • Immunosuppressive Effects : As a metabolite of azathioprine, this compound contributes to immunosuppression, which is beneficial in preventing organ transplant rejection and treating autoimmune diseases. Studies have demonstrated its role in modulating lymphocyte activity, crucial for maintaining immune tolerance .
  • Antiviral Properties : Recent studies have highlighted this compound's potential as an antiviral agent. It has shown significant activity against SARS-CoV-2 in vitro and in vivo, reducing viral loads in infected mouse models. The compound was administered at a dosage of 5 mg/kg, resulting in a marked decrease in lung viral titers compared to control groups .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism Clinical Relevance
AntileukemicInhibits purine synthesis; induces cytotoxicityTreatment for leukemia and other malignancies
ImmunosuppressionModulates lymphocyte functionPrevents transplant rejection; treats autoimmune diseases
AntiviralReduces viral replication; affects viral loadPotential treatment for viral infections like SARS-CoV-2

Case Studies

  • Renal Transplant Recipients : A study assessed this compound levels in lymphocytes from renal transplant patients after azathioprine administration. Results indicated a mean concentration of 110 ng per 5 x 10^6 lymphocytes, demonstrating its active metabolism and relevance in monitoring drug efficacy .
  • SARS-CoV-2 Infection Model : In a controlled experiment using mice infected with SARS-CoV-2, this compound significantly reduced virus titers in lung tissues. The study provided evidence supporting its potential use as an antiviral treatment, especially during the ongoing pandemic .

特性

IUPAC Name

[3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRFOXLVOKTUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-83-8
Record name Thioinosinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioinosinic acid
Reactant of Route 2
Reactant of Route 2
Thioinosinic acid
Reactant of Route 3
Thioinosinic acid
Reactant of Route 4
Reactant of Route 4
Thioinosinic acid
Reactant of Route 5
Reactant of Route 5
Thioinosinic acid
Reactant of Route 6
Thioinosinic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。